
3-(Ethylsulfonyl)-4-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Etilsulfonil)-4-fenil-1H-pirazol es un compuesto orgánico que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes. Este compuesto en particular se caracteriza por la presencia de un grupo etilsulfonil y un grupo fenil unidos al anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Etilsulfonil)-4-fenil-1H-pirazol generalmente implica la reacción de etilsulfonil hidrazina con una cetona fenil-sustituida apropiada. La reacción generalmente se lleva a cabo en presencia de una base, como etóxido de sodio o carbonato de potasio, en condiciones de reflujo. El producto resultante se purifica luego mediante recristalización o cromatografía en columna para obtener el compuesto deseado en alta pureza.
Métodos de producción industrial
La producción industrial de 3-(Etilsulfonil)-4-fenil-1H-pirazol puede implicar rutas sintéticas similares pero a mayor escala. El proceso puede optimizarse para mejorar el rendimiento y reducir los costos de producción. Esto puede incluir el uso de reactores de flujo continuo, sistemas de purificación automatizados y técnicas analíticas avanzadas para monitorear el progreso de la reacción y garantizar la calidad del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(Etilsulfonil)-4-fenil-1H-pirazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo etilsulfonil puede oxidarse para formar derivados de sulfona.
Reducción: El compuesto puede reducirse para formar derivados de hidrazina correspondientes.
Sustitución: El grupo fenil puede sufrir reacciones de sustitución aromática electrofílica, como nitración, halogenación y sulfonación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Las reacciones de sustitución aromática electrofílica a menudo requieren catalizadores como cloruro de hierro (III) o cloruro de aluminio, junto con el electrófilo apropiado.
Productos principales formados
Oxidación: Derivados de sulfona.
Reducción: Derivados de hidrazina.
Sustitución: Varios derivados de fenil sustituidos, dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: El compuesto ha mostrado potencial como una molécula bioactiva con propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades, como el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-(Etilsulfonil)-4-fenil-1H-pirazol no se comprende completamente, pero se cree que interactúa con objetivos moleculares y vías específicas. En sistemas biológicos, puede inhibir ciertas enzimas o receptores, lo que lleva a su bioactividad observada. Se necesitan más investigaciones para dilucidar los mecanismos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(Metilsulfonil)-4-fenil-1H-pirazol
- 3-(Etilsulfonil)-5-fenil-1H-pirazol
- 4-(Etilsulfonil)-3-fenil-1H-pirazol
Unicidad
3-(Etilsulfonil)-4-fenil-1H-pirazol es único debido a su patrón de sustitución específico, que imparte propiedades químicas y físicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones, ya que puede exhibir diferente reactividad y bioactividad en comparación con sus análogos.
Propiedades
Fórmula molecular |
C11H12N2O2S |
|---|---|
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
5-ethylsulfonyl-4-phenyl-1H-pyrazole |
InChI |
InChI=1S/C11H12N2O2S/c1-2-16(14,15)11-10(8-12-13-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) |
Clave InChI |
FONVBYRIACJIRI-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C=NN1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


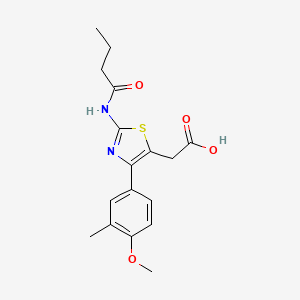


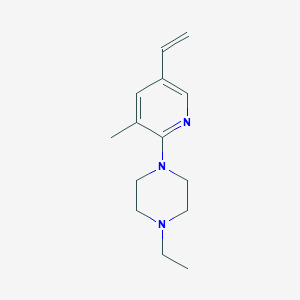


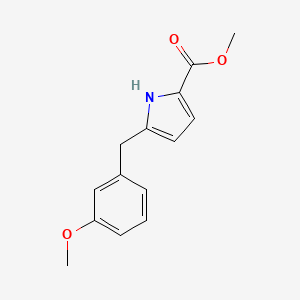


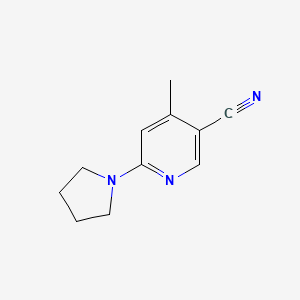
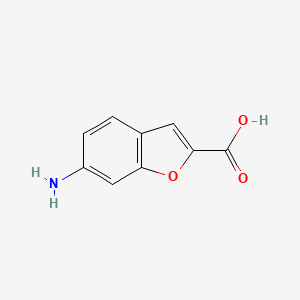


![2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate](/img/structure/B11796273.png)
